Arsoramidohydrazidous chloride

Description

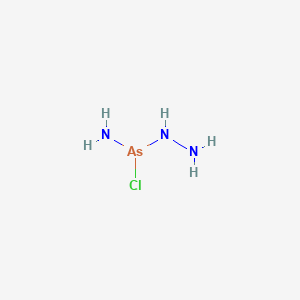

Arsoramidohydrazidous chloride (systematic IUPAC name pending verification) is a synthetic organoarsenic compound characterized by a hydrazide functional group (-NH-NH₂) bound to an arsenic-containing aromatic core, with a chloride counterion.

Key structural features include:

- Arsenic center: Likely in a +3 or +5 oxidation state, influencing reactivity and toxicity.

- Hydrazide moiety: Imparts nucleophilic and chelating properties.

- Chloride ion: Enhances solubility in polar solvents.

Properties

CAS No. |

220507-19-7 |

|---|---|

Molecular Formula |

AsClH5N3 |

Molecular Weight |

157.43 g/mol |

InChI |

InChI=1S/AsClH5N3/c2-1(3)5-4/h5H,3-4H2 |

InChI Key |

UIPXKYOMALHRAY-UHFFFAOYSA-N |

Canonical SMILES |

NN[As](N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of arsoramidohydrazidous chloride typically involves the reaction of arsenic trichloride with hydrazine derivatives under controlled conditions. One common method includes the following steps:

Reaction Setup: A three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet tube is used.

Reagents: Arsenic trichloride and a hydrazine derivative are the primary reagents.

Reaction Conditions:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes:

Raw Material Preparation: High-purity arsenic trichloride and hydrazine derivatives are prepared.

Reaction Vessel: Large-scale reactors with efficient stirring and temperature control are used.

Purification: The crude product is purified through recrystallization or distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Arsoramidohydrazidous chloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form arsenic oxides.

Reduction: Reduction reactions can convert it to arsenic hydrides.

Substitution: It participates in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed under mild conditions.

Major Products Formed

Oxidation: Arsenic trioxide and arsenic pentoxide.

Reduction: Arsine and other arsenic hydrides.

Substitution: Various substituted arsoramidohydrazides.

Scientific Research Applications

Arsoramidohydrazidous chloride has several applications in scientific research:

Chemistry: Used as a reagent in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an antimicrobial agent.

Medicine: Explored for its use in developing arsenic-based drugs for cancer treatment.

Industry: Utilized in the production of semiconductors and other electronic materials.

Mechanism of Action

The mechanism of action of arsoramidohydrazidous chloride involves its interaction with cellular components:

Molecular Targets: It targets proteins and enzymes containing thiol groups.

Pathways Involved: It disrupts cellular redox balance and induces oxidative stress, leading to cell death in microbial and cancer cells.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with arsoramidohydrazidous chloride:

Physicochemical Properties

Solubility :

Thermal Stability :

Reactivity :

Analytical Characterization

- Infrared Spectroscopy (IR) : Hydrazide N-H stretches (3100–3300 cm⁻¹) and As-Cl vibrations (500–600 cm⁻¹) are critical for identification .

- Chromatography : Reverse-phase HPLC methods, validated for Anagrelide impurities, could separate this compound from byproducts .

- Quantitative Analysis : Chloride content can be determined via argentometric titration, as applied to prilocaine hydrochloride .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.